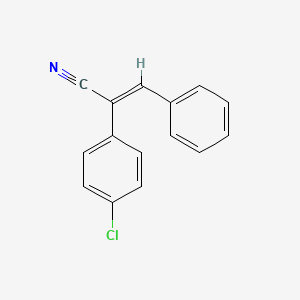

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, also known as 4-chloro-2-phenylacrylonitrile, is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and apoptosis induction. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on various studies.

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with phenylacetonitrile under basic conditions. This reaction can be facilitated using solvents like methanol or through microwave irradiation to enhance yield and purity. The compound's structure is characterized by a double bond between the carbon atoms adjacent to the cyano group, which is crucial for its biological activity.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. Notably, it has shown promising results against non-small cell lung cancer (NSCLC) cells.

Table 1: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |

| 5-Fluorouracil | 4.98 ± 0.41 | Standard chemotherapeutic agent |

Research indicates that this compound induces apoptosis in A549 cells by modulating key apoptotic proteins such as Bcl-2 and Bax, leading to increased activation of caspase-3, a hallmark of apoptosis . The compound's ability to trigger these pathways suggests its potential as a lead compound for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways involved in apoptosis and cell proliferation:

- Bcl-2 Family Proteins : The compound downregulates anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax, tipping the balance towards cell death.

- Caspase Activation : Increased levels of active caspase-3 indicate that the compound promotes apoptotic signaling cascades .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of this compound on A549 lung cancer cells, demonstrating an IC50 value of approximately 3.14 µM, which is significantly lower than that of traditional chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : Further investigations revealed that treatment with this compound led to alterations in mitochondrial membrane potential and increased reactive oxygen species (ROS) generation, contributing to its pro-apoptotic effects .

- Comparative Analysis : When compared with other flavonoids and phenolic compounds, this compound exhibited superior activity against various cancer cell lines, highlighting its potential as a more effective therapeutic agent .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Properties

One of the most notable applications of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile is its role as a precursor in the synthesis of compounds with anticancer activity. Research has shown that derivatives of this compound can inhibit key proteins involved in cancer cell proliferation. For example, a study reported the synthesis of a compound derived from this compound that showed binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. The Ki values were measured at 78 µM and 138 µM, respectively, indicating potential as a lead compound for further drug development .

Mechanisms of Action

The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate cell survival and death. The compound's structure allows it to engage with target proteins effectively, potentially leading to the development of new therapeutic agents for cancer treatment.

Organic Synthesis

Synthetic Routes

this compound serves as an important intermediate in organic synthesis. It can be synthesized through the reaction of benzaldehyde and 4-chlorophenyl cyanide under basic conditions. This synthetic pathway is advantageous due to its straightforward methodology and high yield .

Applications in Synthesis

The compound has been utilized in the preparation of various substituted acrylonitriles, which are valuable in the development of agrochemicals and pharmaceuticals. Its versatility allows for modifications that can lead to compounds with enhanced biological activity or improved physical properties.

Material Science

Photophysical Properties

Recent studies have investigated the photophysical properties of this compound and its derivatives. The optical properties are significantly influenced by solvent interactions, demonstrating solvatochromism where the absorption characteristics change based on the solvent environment . This property is crucial for applications in organic electronics and photonic devices.

Potential Uses in Electronics

The ability to tune the optical properties through solvent selection opens avenues for using this compound in organic light-emitting diodes (OLEDs) and solar cells. The extended conjugation within the molecule enhances its electron-accepting capabilities, making it suitable for incorporation into electronic materials.

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties against various cell lines. The study highlighted how structural modifications could enhance biological activity while maintaining solubility profiles conducive to drug formulation.

Case Study 2: Material Applications

Research focused on the application of this compound in developing new materials for electronic devices demonstrated how varying substituents could optimize performance metrics such as charge mobility and light absorption efficiency.

Data Tables

特性

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGLLZWUWIKTAG-UVTDQMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16610-81-4 |

Source

|

| Record name | E-α-(4-Chlorophenyl)cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。